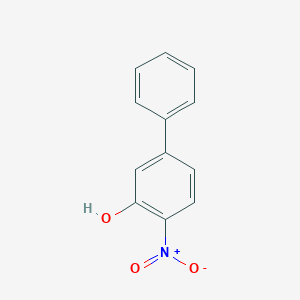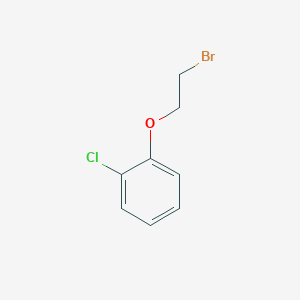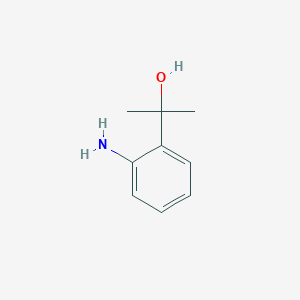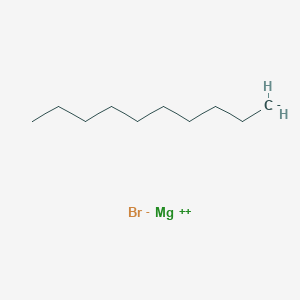
(1,1'-Biphenyl)-3-ol, 4-nitro-
Descripción general
Descripción
(1,1'-Biphenyl)-3-ol, 4-nitro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-nitro-3-(phenylmethoxy)phenol and is a derivative of biphenyl. In
Mecanismo De Acción
The mechanism of action of (1,1'-Biphenyl)-3-ol, 4-nitro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the replication and transcription of DNA and RNA. This leads to the inhibition of cell growth and division, making it effective against cancer cells and infectious agents.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1,1'-Biphenyl)-3-ol, 4-nitro- has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Additionally, it has been shown to have antioxidant properties and could be used in the development of new antioxidants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1,1'-Biphenyl)-3-ol, 4-nitro- in lab experiments is its potent antimicrobial and antiviral activity. This makes it a valuable tool in the study of infectious diseases. Additionally, its anticancer properties make it a potential candidate for the development of new cancer drugs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its toxicity. It has been found to be toxic to human cells at high concentrations, which could limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on (1,1'-Biphenyl)-3-ol, 4-nitro-. One potential direction is the development of new drugs based on this compound. Its antimicrobial, antiviral, and anticancer properties make it a promising candidate for drug development.
Another future direction is the study of its mechanism of action. Further research is needed to fully understand how this compound works at the molecular level. This could lead to the development of more effective drugs and therapies.
Finally, the potential use of (1,1'-Biphenyl)-3-ol, 4-nitro- as an antioxidant should be explored further. Its antioxidant properties could make it a valuable tool in the prevention and treatment of various diseases associated with oxidative stress.
Conclusion
In conclusion, (1,1'-Biphenyl)-3-ol, 4-nitro- is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in drug development and disease prevention and treatment.
Aplicaciones Científicas De Investigación
(1,1'-Biphenyl)-3-ol, 4-nitro- has potential applications in various scientific research fields. One of the main applications of this compound is in the development of new drugs. It has been found to exhibit antimicrobial and antiviral activity, making it a potential candidate for the treatment of infectious diseases. Additionally, it has been shown to have anticancer properties and could be used in the development of new cancer drugs.
Propiedades
Número CAS |
18062-89-0 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-3-ol, 4-nitro- |
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.2 g/mol |
Nombre IUPAC |
2-nitro-5-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H |
Clave InChI |
HYPKGPVDQYUOSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Otros números CAS |
18062-89-0 |
Solubilidad |
1.39e-04 M |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
